

In-Depth Technical Guide: BCN-exo-PEG2-NH2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BCN-exo-PEG2-NH2

Cat. No.: B1380014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of **BCN-exo-PEG2-NH2**, a bifunctional linker critical in the field of bioconjugation and drug development.

Core Structure and Functionality

BCN-exo-PEG2-NH2 is a heterobifunctional crosslinker composed of three key moieties: a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer, and a primary amine (NH2).

- **Bicyclo[6.1.0]nonyne (BCN):** This strained alkyne is the reactive handle for copper-free click chemistry. Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with azide-containing molecules. The "exo" configuration refers to the specific stereoisomer of the BCN ring, which has been shown to exhibit enhanced reactivity compared to the "endo" isomer. This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.
- **Polyethylene Glycol (PEG) Spacer (PEG2):** The linker contains two ethylene glycol units, which impart hydrophilicity to the molecule. This PEG spacer can improve the solubility of the resulting conjugate in aqueous buffers, reduce aggregation, and minimize steric hindrance between the conjugated molecules.

- Primary Amine (NH₂): The terminal primary amine provides a versatile nucleophilic group for conjugation to various electrophiles. It can readily react with activated esters (such as NHS esters), isothiocyanates, or carboxylic acids (in the presence of a coupling agent) to form stable amide or thiourea bonds.

This dual functionality allows for a two-step conjugation strategy, where one part of the linker can be attached to a molecule of interest, followed by the conjugation of the second molecule.

Quantitative Data

The following table summarizes the key quantitative data for **BCN-exo-PEG2-NH₂**, compiled from various suppliers.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₈ N ₂ O ₄	[1] [2]
Molecular Weight	324.42 g/mol	[1] [2]
CAS Number	1357379-13-5	[1] [2]
Appearance	White to off-white solid or oil	[3]
Purity	>95%	[2] [4]
Solubility	Soluble in DMSO (e.g., 10 mM)	[1]
Storage Conditions	Store at -20°C, protect from light and moisture	[5] [6]

Experimental Protocols

While a specific, published protocol for **BCN-exo-PEG2-NH₂** is not readily available, the following are representative experimental protocols adapted from methodologies for structurally similar BCN-PEG linkers. It is crucial to optimize these protocols for your specific application.

Protocol 1: Conjugation of BCN-exo-PEG2-NH₂ to a Carboxylic Acid-Containing Molecule

This protocol describes the formation of an amide bond between the primary amine of **BCN-exo-PEG2-NH2** and a molecule containing a carboxylic acid, using a carbodiimide coupling agent.

Materials:

- **BCN-exo-PEG2-NH2**
- Carboxylic acid-containing molecule of interest
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., PBS, pH 7.2-7.5, if applicable for the molecule of interest)
- Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent.
 - Add 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS for aqueous reactions).
 - Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester intermediate.
- Conjugation Reaction:
 - Dissolve **BCN-exo-PEG2-NH2** in the same solvent.

- Add 1.0 equivalent of the **BCN-exo-PEG2-NH2** solution to the activated carboxylic acid solution.
- Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
- Quenching:
 - Add a small amount of quenching solution to react with any excess NHS ester.
- Purification:
 - Purify the resulting BCN-functionalized molecule by a suitable method, such as silica gel chromatography or reverse-phase HPLC.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the reaction of a BCN-functionalized molecule with an azide-containing biomolecule (e.g., an azide-modified antibody).

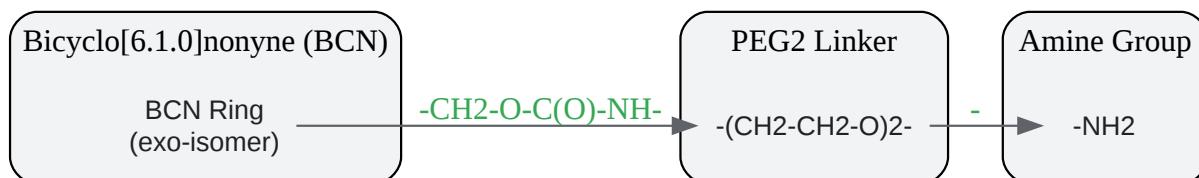
Materials:

- BCN-functionalized molecule (from Protocol 1)
- Azide-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
- DMSO (if the BCN-functionalized molecule is not readily soluble in the reaction buffer)

Procedure:

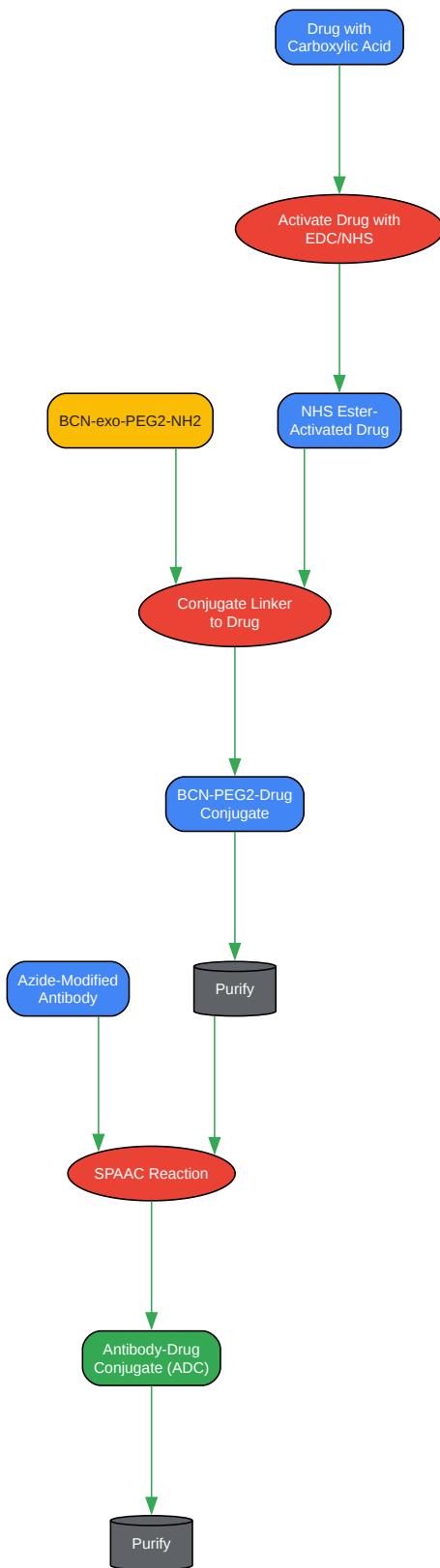
- Preparation of Reactants:
 - Ensure the azide-containing biomolecule is at a known concentration in an appropriate buffer.
 - Prepare a stock solution of the BCN-functionalized molecule in DMSO.

- SPAAC Reaction:


- Add the BCN-functionalized molecule stock solution to the azide-containing biomolecule solution. A 5- to 20-fold molar excess of the BCN-functionalized molecule is typically used. The final concentration of DMSO should be kept low (ideally <5% v/v) to avoid denaturation of the biomolecule.
- Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal reaction time will depend on the specific reactants.

- Purification:

- Remove the excess unreacted BCN-functionalized molecule and byproducts using a suitable method for biomolecule purification, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.


Mandatory Visualizations

The following diagrams illustrate the structure of **BCN-exo-PEG2-NH2** and a typical experimental workflow for its use in creating an antibody-drug conjugate (ADC).

[Click to download full resolution via product page](#)

Structure of **BCN-exo-PEG2-NH2**.

[Click to download full resolution via product page](#)

Workflow for ADC synthesis using **BCN-exo-PEG2-NH2**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gentaur.com [gentaur.com]
- 2. BCN-exo-PEG2-NH2 CAS: 1357379-13-5 | SiChem GmbH [shop.sichem.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. exo-BCN-PEG2-Boc-Amine (1807501-87-6) for sale [vulcanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1807501-87-6|Exo-BCN-PEG2-Boc-amine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: BCN-exo-PEG2-NH2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1380014#what-is-the-structure-of-bcn-exo-peg2-nh2\]](https://www.benchchem.com/product/b1380014#what-is-the-structure-of-bcn-exo-peg2-nh2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com